molecular formula C16H14Cl4N2O B5194512 2-chloro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide

2-chloro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide

Cat. No.: B5194512
M. Wt: 392.1 g/mol
InChI Key: UMFAJPNKQKDJMX-UHFFFAOYSA-N
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Description

2-chloro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide is a complex organic compound with a unique structure that includes multiple chlorine atoms and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base such as triethylamine. This reaction forms the intermediate 2-chloro-N-[2,2,2-trichloroethyl]benzamide, which is then reacted with 3-methylaniline under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2-chloro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)benzamide
  • 2-chloro-N-(2,2,2-trichloro-1-(3-(3-nitrophenyl)thioureido)ethyl)benzamide
  • 2-chloro-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)benzamide

Uniqueness

2-chloro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide is unique due to its specific structure, which includes a 3-methylanilino group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl4N2O/c1-10-5-4-6-11(9-10)21-15(16(18,19)20)22-14(23)12-7-2-3-8-13(12)17/h2-9,15,21H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFAJPNKQKDJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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